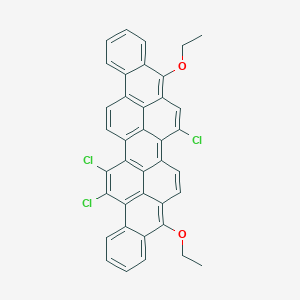
Benzenebutanol, 3-methoxy-, 1-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanol, 3-methoxy-, 1-methanesulfonate is a chemical compound with the molecular formula C12H18O4S and a molecular weight of 258.34 g/mol. It is also known by its IUPAC name, 4-(3-methoxyphenyl)butyl methanesulfonate. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of Benzenebutanol, 3-methoxy-, 1-methanesulfonate involves several steps. One common method includes the reaction of 3-methoxybenzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzenebutanol, 3-methoxy-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenebutanol, 3-methoxy-, 1-methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanol, 3-methoxy-, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo fission, leading to the formation of reactive intermediates that interact with nucleophilic sites within biological systems . This interaction can result in various biological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Benzenebutanol, 3-methoxy-, 1-methanesulfonate can be compared with other methanesulfonate esters, such as methanesulfonic acid and ethyl methanesulfonate . While all these compounds share the methanesulfonate group, this compound is unique due to its specific structure, which includes a 3-methoxyphenyl group. This structural difference can influence its reactivity and applications.
Similar compounds include:
Methanesulfonic acid: A simpler compound with a wide range of industrial applications.
Ethyl methanesulfonate: Known for its use as a mutagen in genetic research.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18O4S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)butyl methanesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-15-12-8-5-7-11(10-12)6-3-4-9-16-17(2,13)14/h5,7-8,10H,3-4,6,9H2,1-2H3 |
InChI Key |
ZMBIKXQTEUGDIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


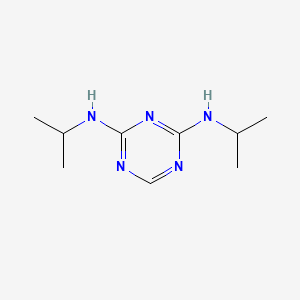

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

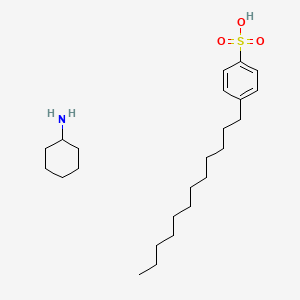
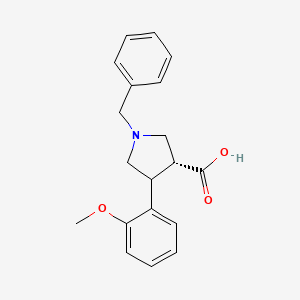
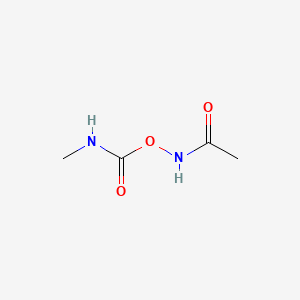
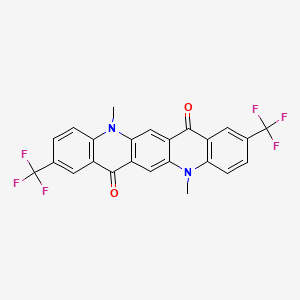

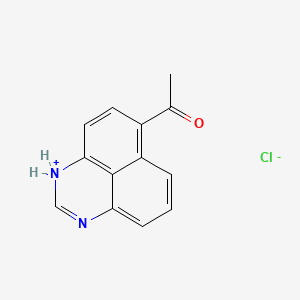
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
